[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, dioxo, diazinan, and hydroxymethyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the esterification of a hydroxyl group with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound may have potential as a drug candidate or a precursor for drug development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional diversity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The dioxo and diazinan groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Properties
Molecular Formula |
C13H18N2O8 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[4-acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H18N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h8,10-12,16H,3-5H2,1-2H3,(H,14,19,20) |
InChI Key |
ZYNHXOWUWWGQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2CCC(=O)NC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.